2-Cyanophenyl isothiocyanate

CAS No.: 81431-98-3

Cat. No.: VC2402416

Molecular Formula: C8H4N2S

Molecular Weight: 160.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81431-98-3 |

|---|---|

| Molecular Formula | C8H4N2S |

| Molecular Weight | 160.2 g/mol |

| IUPAC Name | 2-isothiocyanatobenzonitrile |

| Standard InChI | InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H |

| Standard InChI Key | GDHYPPBFBJXNRE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#N)N=C=S |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)N=C=S |

Introduction

Structural Information and Chemical Identifiers

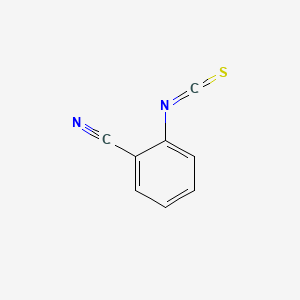

The molecular structure of 2-cyanophenyl isothiocyanate consists of a benzene ring substituted with a cyano group at position 2 and an isothiocyanate group at an adjacent position. Below is a comprehensive table of its structural information and chemical identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄N₂S |

| Molecular Weight | 160.196 g/mol |

| CAS Registry Number | 81431-98-3 |

| MDL Number | MFCD00060361 |

| IUPAC Name | 2-isothiocyanatobenzonitrile |

| SMILES Notation | C1=CC=C(C(=C1)C#N)N=C=S |

| InChI | InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H |

| InChIKey | GDHYPPBFBJXNRE-UHFFFAOYSA-N |

The compound contains a cyano group (-C≡N) at position 2 of the benzene ring and an isothiocyanate group (-N=C=S), creating a molecule with distinct reactive sites .

Physical Properties

The physical properties of 2-cyanophenyl isothiocyanate determine its behavior under various conditions and inform its handling and storage requirements. The key physical properties are summarized below:

| Property | Value | Unit |

|---|---|---|

| Physical State | Solid | - |

| Melting Point | 119 | °C |

| Boiling Point (predicted) | 662.13 | K (389°C) |

| Critical Temperature (predicted) | 936.65 | K |

| Critical Pressure (predicted) | 3572.80 | kPa |

| Storage Requirements | Keep cold | - |

The compound exists as a solid at room temperature with a melting point of 119°C . Due to its reactivity, it requires cold storage conditions to maintain stability and prevent degradation .

Thermodynamic Properties

Understanding the thermodynamic properties of 2-cyanophenyl isothiocyanate provides insights into its energetics and behavior in chemical reactions. The following table presents calculated thermodynamic properties:

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | 465.56 | kJ/mol | Joback Calculation |

| Enthalpy of Vaporization | 57.26 | kJ/mol | Joback Calculation |

| Log10 Water Solubility | -2.74 | - | Crippen Calculation |

| LogP (octanol/water) | 2.293 | - | Crippen Calculation |

| McGowan Volume | 118.930 | ml/mol | McGowan Calculation |

The positive enthalpy of formation indicates that the formation of 2-cyanophenyl isothiocyanate from its elements is endothermic . The relatively high logP value suggests moderate lipophilicity, indicating better solubility in organic solvents than in water .

Spectroscopic Data

Spectroscopic analysis provides essential information about the structural characteristics and purity of 2-cyanophenyl isothiocyanate. The compound has been analyzed using infrared (IR) spectroscopy, which confirms the presence of characteristic functional groups.

Infrared Spectroscopy

The IR spectrum of 2-cyanophenyl isothiocyanate in the gas phase has been recorded by the NIST Mass Spectrometry Data Center . The spectrum shows characteristic absorption bands for:

-

The isothiocyanate (-N=C=S) stretching vibration

-

The cyano (-C≡N) stretching vibration

-

Aromatic C-H stretching vibrations

-

Aromatic ring vibrations

These spectral features serve as important fingerprints for identifying the compound and confirming its structure .

Predicted Collision Cross Section Data

Mass spectrometry analysis of 2-cyanophenyl isothiocyanate provides information about its collision cross-section (CCS) with various adducts. This data is valuable for analytical applications and structure elucidation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.01680 | 131.5 |

| [M+Na]⁺ | 182.99874 | 143.8 |

| [M+NH₄]⁺ | 178.04334 | 137.5 |

| [M+K]⁺ | 198.97268 | 132.0 |

| [M-H]⁻ | 159.00224 | 127.8 |

| [M+Na-2H]⁻ | 180.98419 | 136.6 |

| [M]⁺ | 160.00897 | 131.8 |

| [M]⁻ | 160.01007 | 131.8 |

Synthesis Methods

Several synthetic routes have been developed to prepare 2-cyanophenyl isothiocyanate, which predominantly involve the conversion of corresponding primary amines to isothiocyanates.

From N-(2-cyanophenyl)benzamide

One documented synthesis pathway starts with N-(2-cyanophenyl)benzamide (1), which is transformed by phosphorous pentachloride into benzimidoyl chloride (2). This intermediate subsequently reacts with potassium thiocyanate to yield the desired 2-cyanophenyl isothiocyanate (3). The structure of the product is confirmed by IR spectroscopy, which verifies the presence of isothiocyanato and cyano moieties .

Chemical Reactivity

The reactivity of 2-cyanophenyl isothiocyanate is primarily determined by its two functional groups: the isothiocyanate and the cyano group. These groups enable various chemical transformations and applications.

Reactions with Amines

2-Cyanophenyl isothiocyanate reacts with secondary amines (such as morpholine, piperidine, pyrrolidine, N-methylpiperazine, and diphenylamine) to form cyclic products . This reactivity is essential for its applications in organic synthesis and biochemistry.

Protein Modification

The isothiocyanate group readily reacts with the amino groups of lysine residues in proteins, forming stable thiourea derivatives. This reaction forms the basis for its application in protein labeling and modification studies .

Applications in Biochemistry and Proteomics

2-Cyanophenyl isothiocyanate has significant applications in biochemical research due to its selective reactivity toward amino acids and proteins.

Protein Labeling and Modification

The compound is employed to selectively modify specific amino acid residues within proteins, particularly targeting the amino groups of lysine residues. The reaction forms stable thiourea derivatives, enabling various structural and functional studies of proteins .

Proteomics Applications

In the field of proteomics, 2-cyanophenyl isothiocyanate serves as a valuable tool for protein profiling and identification. Its ability to form stable adducts with proteins facilitates the analysis of protein structures and functions, contributing to advancements in protein research and characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume